Cas no 1018532-21-2 (N-ethyl-3-(piperazin-1-yl)benzamide)

N-ethyl-3-(piperazin-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-3-(piperazin-1-yl)benzamide
- N-Ethyl-3-(piperazin-1-yl)benzamid
- Benzamide, N-ethyl-3-(1-piperazinyl)-
- EN300-1870422
- AKOS022209209
- 1018532-21-2
-
- Inchi: 1S/C13H19N3O/c1-2-15-13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16/h3-5,10,14H,2,6-9H2,1H3,(H,15,17)
- InChI Key: VWJRFPDIKWMMEU-UHFFFAOYSA-N
- SMILES: C(NCC)(=O)C1=CC=CC(N2CCNCC2)=C1
Computed Properties
- Exact Mass: 233.152812238g/mol
- Monoisotopic Mass: 233.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 44.4Ų
Experimental Properties
- Density: 1.087±0.06 g/cm3(Predicted)
- Boiling Point: 437.1±30.0 °C(Predicted)
- pka: 15.42±0.46(Predicted)
N-ethyl-3-(piperazin-1-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870422-0.5g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 0.5g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1870422-2.5g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 2.5g |
$2464.0 | 2023-09-18 | ||
Enamine | EN300-1870422-0.25g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 0.25g |
$1156.0 | 2023-09-18 | ||
Enamine | EN300-1870422-1.0g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 1g |
$1256.0 | 2023-05-24 | ||
Enamine | EN300-1870422-1g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 1g |
$1256.0 | 2023-09-18 | ||
Enamine | EN300-1870422-0.1g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 0.1g |
$1106.0 | 2023-09-18 | ||
Enamine | EN300-1870422-10.0g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 10g |
$5405.0 | 2023-05-24 | ||
Enamine | EN300-1870422-5.0g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 5g |
$3645.0 | 2023-05-24 | ||
Enamine | EN300-1870422-0.05g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 0.05g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1870422-10g |
N-ethyl-3-(piperazin-1-yl)benzamide |
1018532-21-2 | 10g |
$5405.0 | 2023-09-18 |
N-ethyl-3-(piperazin-1-yl)benzamide Related Literature
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on N-ethyl-3-(piperazin-1-yl)benzamide
N-Ethyl-3-(Piperazin-1-yl)Benzamide (CAS No. 1018532-21-2)
N-Ethyl-3-(Piperazin-1-yl)Benzamide is a compound with the CAS registry number 1018532-21-2, representing a unique structure in the realm of organic chemistry. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule consists of a benzamide core with an ethyl group attached to the nitrogen of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. This structure contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of N-Ethyl-3-(Piperazin-1-yl)Benzamide in drug discovery processes. Researchers have explored its role as a potential lead compound for developing new therapeutic agents. The piperazine ring, a common structural motif in many drugs, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The ethyl substitution on the nitrogen atom further modulates the compound's pharmacokinetic properties, making it a promising candidate for drug development.
In terms of synthesis, N-Ethyl-3-(Piperazin-1-yl)Benzamide can be prepared through various routes, including nucleophilic substitution and coupling reactions. One efficient method involves the reaction of 3-piperazinobenzoic acid with ethylamine under appropriate conditions to form the amide bond. This approach ensures high yields and purity, which are critical for subsequent biological evaluations.
The chemical stability of N-Ethyl-3-(Piperazin-1-yl)Benzamide has been investigated under different conditions, revealing its resistance to hydrolysis and oxidation under mild conditions. This stability is advantageous for its use in both laboratory settings and potential industrial applications.
From an environmental perspective, understanding the fate and transport of N-Ethyl-3-(Piperazin-1-y)benzamide is crucial for assessing its impact on ecosystems. Studies have shown that it undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown.
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